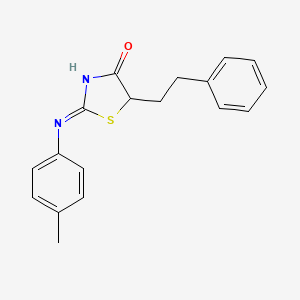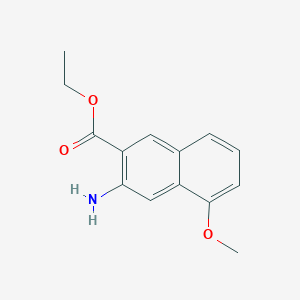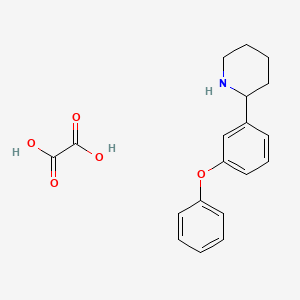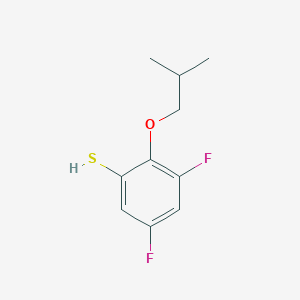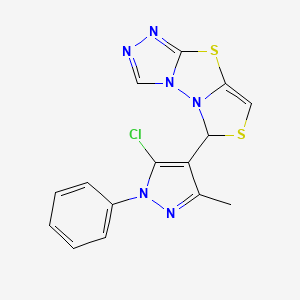![molecular formula C16H13Cl2NO B15174468 N-[2-(3,4-dichlorophenyl)prop-2-en-1-yl]benzamide CAS No. 919349-73-8](/img/structure/B15174468.png)
N-[2-(3,4-dichlorophenyl)prop-2-en-1-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,4-dichlorophenyl)prop-2-en-1-yl]benzamide is an organic compound that belongs to the class of amides It features a benzamide core with a 3,4-dichlorophenyl group and a prop-2-en-1-yl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dichlorophenyl)prop-2-en-1-yl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzaldehyde and propargylamine.
Formation of Intermediate: The 3,4-dichlorobenzaldehyde reacts with propargylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Amidation: The amine is reacted with benzoyl chloride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Common techniques include:
Catalytic Hydrogenation: For the reduction step, catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Purification: The final product is purified using recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(3,4-dichlorophenyl)prop-2-en-1-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Halogen atoms in the 3,4-dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Oxidation can yield carboxylic acids or ketones.
Reduction: Reduction can produce primary or secondary amines.
Substitution: Substitution reactions can introduce various functional groups, such as alkyl or aryl groups.
Applications De Recherche Scientifique
N-[2-(3,4-dichlorophenyl)prop-2-en-1-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes or receptors.
Mécanisme D'action
The mechanism of action of N-[2-(3,4-dichlorophenyl)prop-2-en-1-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(3,4-dichlorophenyl)ethyl]benzamide
- N-[2-(3,4-dichlorophenyl)propyl]benzamide
- N-[2-(3,4-dichlorophenyl)butyl]benzamide
Uniqueness
N-[2-(3,4-dichlorophenyl)prop-2-en-1-yl]benzamide is unique due to its specific structural features, such as the prop-2-en-1-yl group, which can influence its reactivity and interactions with biological targets. This structural uniqueness can result in distinct pharmacological or material properties compared to its analogs.
Propriétés
Numéro CAS |
919349-73-8 |
|---|---|
Formule moléculaire |
C16H13Cl2NO |
Poids moléculaire |
306.2 g/mol |
Nom IUPAC |
N-[2-(3,4-dichlorophenyl)prop-2-enyl]benzamide |
InChI |
InChI=1S/C16H13Cl2NO/c1-11(13-7-8-14(17)15(18)9-13)10-19-16(20)12-5-3-2-4-6-12/h2-9H,1,10H2,(H,19,20) |
Clé InChI |
WQZYNUZNROEDRY-UHFFFAOYSA-N |
SMILES canonique |
C=C(CNC(=O)C1=CC=CC=C1)C2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3aR,6aS)-5'-fluoro-2',4,6-trioxo-5-(2-phenylethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid](/img/structure/B15174390.png)
![(2S)-2-(4-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B15174400.png)
![1H-pyrrolo[2,3-b]pyridine-5-carbohydrazide](/img/structure/B15174406.png)
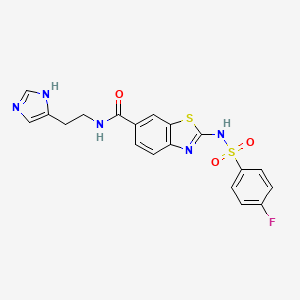
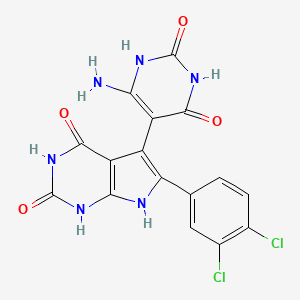
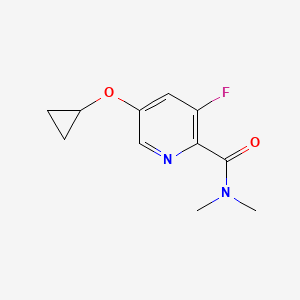
![2-[4-(3-Methylpyrazin-2-yl)phenyl]acetic acid](/img/structure/B15174420.png)
